5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine is not fully understood, but it is believed to act through inhibition of specific enzymes or receptors in the body. For example, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine is its potential as a drug candidate for various diseases. This compound has also been shown to have a relatively low toxicity profile, making it a suitable candidate for further development. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine. One of the primary areas of research is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of research is the elucidation of the compound's mechanism of action, which may help in the development of more effective drug candidates. Additionally, further research is needed to understand the potential applications of this compound in the field of agriculture as a pesticide or herbicide.
Synthesemethoden
The synthesis of 5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of cyclohex-3-en-1-ol with 2,4-dichloro-5-bromopyrimidine in the presence of a base to form 5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-ol. The second step involves the reaction of the intermediate product with a suitable amine in the presence of a base to form 5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine. The final product is then purified using various techniques such as column chromatography, recrystallization, or distillation.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine has been extensively studied for its potential applications in various fields. One of the primary applications of this compound is in medicinal chemistry, where it has been studied as a potential drug candidate for various diseases such as cancer, inflammation, and neurological disorders. This compound has also been studied for its potential application in the field of agriculture as a pesticide or herbicide.
Eigenschaften
IUPAC Name |
5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h1-2,6-7,9H,3-5H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBXIDCNZJTQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC2=NC=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-cyclohex-3-en-1-ylpyrimidin-2-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.